molecular formula C9H9BrO3 B1228148 6-Bromo-2,3-dimethoxybenzaldehyde CAS No. 53811-50-0

6-Bromo-2,3-dimethoxybenzaldehyde

Cat. No.: B1228148
CAS No.: 53811-50-0
M. Wt: 245.07 g/mol
InChI Key: BXASBZFXGUZRDR-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3 It is a brominated derivative of 2,3-dimethoxybenzaldehyde and is characterized by the presence of a bromine atom at the 6th position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde can be achieved through the bromination of 2,3-dimethoxybenzaldehyde using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dimethoxybenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: The major product is 6-Bromo-2,3-dimethoxybenzoic acid.

    Reduction Reactions: The major product is 6-Bromo-2,3-dimethoxybenzyl alcohol.

Scientific Research Applications

6-Bromo-2,3-dimethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dimethoxybenzaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with molecular targets such as enzymes or receptors. The bromine atom and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dimethoxybenzaldehyde: Similar structure but with the bromine atom at the 5th position.

    2,3-Dimethoxybenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Bromo-2,3-dimethoxybenzoic acid: An oxidized form of 6-Bromo-2,3-dimethoxybenzaldehyde.

Uniqueness

This compound is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to different physical, chemical, and biological properties compared to its analogs .

Properties

IUPAC Name

6-bromo-2,3-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXASBZFXGUZRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405418
Record name 6-bromo-2,3-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53811-50-0
Record name 6-Bromo-2,3-dimethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53811-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-2,3-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53811-50-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 6-bromo-2-hydroxy-3-methoxybenzaldehyde (66.8 g, 0.29 mole), K2CO3 (powdered, 79 g, 0.57 mole), and dry DMF (250 mL) was stirred under N2 at 110° as dimethylsulfate (33.5 mL, 0.35 mole) was added dropwise. The reaction mixture was stirred at 135° for 5 hours, was cooled to room temperature, and water was added. The aqueous mixture was extracted with CH2Cl2. The combined extracts were washed with water, saturated aqueous NaCl, dried (MgSO4), filtered, and evaporated to yield ca 80 g. tan solid. The crude product was recrystallized from 2-propanol to obtain 55.2 g cream colored solid, (77%); mp 92°-3°.
Quantity
66.8 g
Type
reactant
Reaction Step One
Name
Quantity
79 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
33.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 6-Bromo-2,3-dimethoxybenzaldehyde?

A1: this compound is an aromatic aldehyde featuring a bromine atom at the 6th position and two methoxy groups at the 2nd and 3rd positions of the benzaldehyde ring. While its molecular formula is C9H9BrO3, its molecular weight is 245.07 g/mol. [, ] Studies employing X-ray diffraction have revealed that the compound crystallizes in the P21/c space group. [] Further insights into its electronic properties and reactivity can be gleaned from theoretical calculations using methods like density functional theory (DFT) at the CAM-B3LYP/6-311++G(d,p) level of theory. []

Q2: How is this compound utilized in organic synthesis?

A2: This compound serves as a valuable building block in synthesizing complex organic molecules. For instance, it acts as a starting material in the synthesis of (±)-chilenamine, an isoindolobenzazepine alkaloid. [] Furthermore, it plays a key role in a modular, metal-catalyzed cycloisomerization approach for constructing angularly fused polycyclic aromatic hydrocarbons (PAHs) and their derivatives. [] This synthetic strategy involves palladium-catalyzed cross-coupling reactions with boronic acids, followed by a series of transformations ultimately leading to diverse PAH structures.

Q3: What do we know about the intermolecular interactions of this compound in its crystal structure?

A3: Research using Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis has shed light on the intermolecular interactions of this compound. [] It has been observed that the presence of the bromine atom influences these interactions, decreasing H···H and C···H contacts while increasing H···Br and Br···Br closed-shell interactions. [] The presence of C–HO interactions further contributes to the stabilization of the crystal structure. []

Q4: How does the bromine substitution impact the properties of 2,3-Dimethoxybenzaldehyde?

A4: Comparing this compound with its parent compound, 2,3-Dimethoxybenzaldehyde, and the 5-bromo isomer, 5-Bromo-2,3-dimethoxybenzaldehyde, reveals that the position of the bromine substitution significantly affects the molecular properties. [] DFT calculations suggest that the bromine atom at the 6th position makes the molecule more reactive than its counterparts. [] Interestingly, this substitution also appears to enhance the nonlinear third-order susceptibility, a property relevant to nonlinear optics. []

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